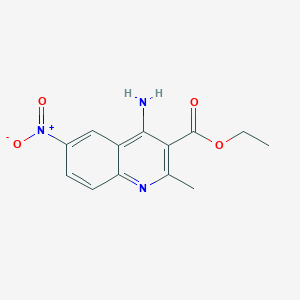

Ethyl 4-amino-2-methyl-6-nitroquinoline-3-carboxylate

Description

Ethyl 4-amino-2-methyl-6-nitroquinoline-3-carboxylate is a quinoline derivative characterized by a nitro group at position 6, a methyl group at position 2, and an amino group at position 4, with an ethyl ester at position 2. The nitro group (-NO₂) is electron-withdrawing, influencing electronic distribution and reactivity, while the amino (-NH₂) and ester (-COOEt) groups contribute to hydrogen bonding and solubility properties.

Properties

CAS No. |

828930-82-1 |

|---|---|

Molecular Formula |

C13H13N3O4 |

Molecular Weight |

275.26 g/mol |

IUPAC Name |

ethyl 4-amino-2-methyl-6-nitroquinoline-3-carboxylate |

InChI |

InChI=1S/C13H13N3O4/c1-3-20-13(17)11-7(2)15-10-5-4-8(16(18)19)6-9(10)12(11)14/h4-6H,3H2,1-2H3,(H2,14,15) |

InChI Key |

NZPASUVSOIQEJY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N=C2C=CC(=CC2=C1N)[N+](=O)[O-])C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-amino-2-methyl-6-nitroquinoline-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-methylquinoline with ethyl 4-nitrobenzoate under acidic conditions, followed by nitration and subsequent reduction to introduce the amino group . The reaction conditions often include the use of catalysts such as 4-toluenesulfonic acid and magnesium chloride, with temperatures maintained around 80°C .

Industrial Production Methods

Industrial production of this compound may utilize continuous flow reactors to enhance reaction efficiency and yield. Green chemistry approaches, such as microwave-assisted synthesis and the use of eco-friendly solvents, are also being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-2-methyl-6-nitroquinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like zinc and acetic acid.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Cyclization: The compound can undergo cyclization reactions to form fused ring systems, which are valuable in drug design.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like zinc and acetic acid, and catalysts such as palladium for coupling reactions . Reaction conditions typically involve moderate temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

Major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit enhanced biological activities .

Scientific Research Applications

Ethyl 4-amino-2-methyl-6-nitroquinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-amino-2-methyl-6-nitroquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects . The compound can also inhibit key enzymes involved in metabolic pathways, disrupting cellular functions .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogues differ in substituent type, position, and electronic effects, as summarized below:

Physicochemical Properties

- Solubility: The hydroxyethylamino group in ’s compound enhances water solubility (>10 mg/mL), whereas the target’s nitro and methyl groups reduce polarity .

- Stability : Nitro groups (e.g., in the target and ’s compound) may confer photolability, necessitating storage in dark conditions. Trifluoromethyl groups () improve thermal stability .

- Electronic Effects: Nitro and CF₃ groups withdraw electrons, reducing basicity of the quinoline nitrogen. Amino and hydroxy groups act as electron donors, increasing reactivity at adjacent positions .

Biological Activity

Ethyl 4-amino-2-methyl-6-nitroquinoline-3-carboxylate is a synthetic organic compound with significant potential in pharmacological applications due to its unique structural characteristics and biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline core characterized by:

- Molecular Formula : C12H12N4O3

- Molecular Weight : Approximately 275.26 g/mol

- Functional Groups :

- Nitro group at the 6-position

- Amino group at the 4-position

- Carboxylate group at the 3-position

This arrangement enhances its chemical reactivity and biological interactions, making it a subject of interest in various therapeutic areas .

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity . It has been tested against various bacterial strains, showing significant inhibition zones compared to standard antibiotics.

| Microorganism | Inhibition Zone (mm) | Standard Drug (mm) |

|---|---|---|

| Staphylococcus aureus | 24 | 26 |

| Escherichia coli | 22 | 25 |

| Klebsiella pneumoniae | 25 | 27 |

The compound's mechanism may involve DNA intercalation , disrupting replication and transcription processes, which is crucial for bacterial survival .

Anticancer Properties

This compound has also been studied for its anticancer properties , particularly against human cancer cell lines such as MCF-7 (breast cancer) and KB-V1 (cervical cancer). The compound demonstrated:

- IC50 Values :

- MCF-7:

- KB-V1:

These values indicate potent cytotoxic effects, potentially through mechanisms involving the interference with tubulin polymerization and the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells .

The proposed mechanisms of action for this compound include:

- DNA Intercalation : The compound can insert itself between DNA base pairs, hindering replication.

- Protein Interaction : The methylamino group may form hydrogen bonds with target proteins, altering their function.

- ROS Generation : Increased ROS levels can induce cellular stress and apoptosis in cancer cells .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Antimicrobial Study : A study conducted on various bacterial strains showed that this compound effectively inhibited growth, particularly against Gram-positive bacteria .

- Cytotoxicity Assay : In vitro assays indicated that the compound has lower cytotoxicity towards normal cells while maintaining high efficacy against cancer cells, suggesting a favorable therapeutic index .

- Synthesis and Optimization : Research on synthesis methods revealed that optimizing reaction conditions can enhance yield and purity, making it more viable for industrial applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.